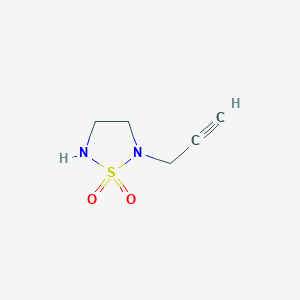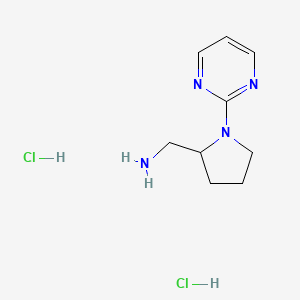![molecular formula C15H18ClNO3 B1474065 [4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride CAS No. 1803612-04-5](/img/structure/B1474065.png)
[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride
Overview
Description
“[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803612-04-5 . It has a molecular weight of 295.77 . It’s a versatile compound with potential in scientific research, including fields like drug discovery and material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is (4-(3,5-dimethoxyphenoxy)phenyl)methanamine hydrochloride . The InChI code is 1S/C15H17NO3.ClH/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12;/h3-9H,10,16H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Enantiomeric Separation and Molecular Interactions
A study by Bereznitski et al. (2002) focused on the separation of enantiomers of a related compound using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The research emphasized the role of weak hydrogen bonds and other interactions like inclusion in amylose carbamate chains in retention and enantioselectivity. This study provides insight into chiral discrimination mechanisms that could be relevant for compounds like 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride in enantiomeric separation processes (Bereznitski et al., 2002).
Antioxidant Properties
Cetinkaya et al. (2012) investigated the synthesis and antioxidant properties of derivatives from a compound structurally similar to 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride. The study highlighted the potential of these derivatives as effective antioxidants, suggesting that modifications of the 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride could yield compounds with significant antioxidant capabilities (Cetinkaya et al., 2012).
Solid-Phase Synthesis Applications
Jin et al. (2001) described a scalable procedure for the preparation of 4-formyl-3,5-dimethoxyphenol, a compound related to 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride. The study focused on its incorporation into linkers and resins for solid-phase synthesis, indicating the potential use of 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride in the development of novel linkers and resins for peptide and non-peptide synthesis (Jin et al., 2001).
Molecular Docking and Biological Evaluation
Ganga and Sankaran (2020) conducted a study on the synthesis, spectral characterization, and biological evaluation of newly synthesized asymmetrical azines derived from a compound similar to 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride. The research included density functional theory (DFT) analysis, molecular docking, and evaluation of antiproliferative activities, indicating potential biomedical applications of derivatives of 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride (Ganga & Sankaran, 2020).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes with ligands related to 4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride. The study demonstrated significant photocytotoxicity under red light, suggesting potential therapeutic applications in light-based therapies for conditions like cancer (Basu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[4-(3,5-dimethoxyphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYQNDJGDHCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803612-04-5 | |
| Record name | [4-(3,5-dimethoxyphenoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)




![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)



![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)


![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)